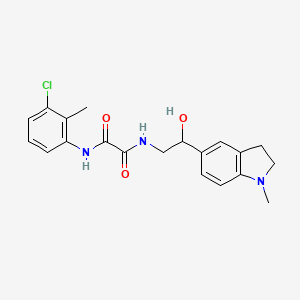![molecular formula C8H12ClN3O3 B2926365 2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide CAS No. 2411201-59-5](/img/structure/B2926365.png)
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide is a chemical compound with the molecular formula C8H12ClN3O3 and a molecular weight of 233.65 g/mol. This compound is characterized by the presence of a chloro group, an imidazolidinone ring, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(2,5-dioxoimidazolidin-1-yl)ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, the reaction with an amine can yield the corresponding amide derivative.
Oxidation and Reduction Reactions: The imidazolidinone ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical research.
Medicine: Research is being conducted to explore its potential as a therapeutic agent. Its structural features suggest that it may have activity against certain diseases, although more studies are needed to confirm its efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development. The exact molecular pathways involved in its action are still under investigation, but it is believed to target key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide can be compared with similar compounds such as:
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group. It exhibits similar reactivity but may have different biological activity due to the difference in the side chain.
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]butanamide: This compound has a butanamide group instead of a propanamide group. The longer side chain may affect its solubility and reactivity.
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]benzamide: This compound has a benzamide group, which introduces aromaticity into the molecule.
Properties
IUPAC Name |
2-chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O3/c1-5(9)7(14)10-2-3-12-6(13)4-11-8(12)15/h5H,2-4H2,1H3,(H,10,14)(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQOMYQCOVPIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)CNC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2926290.png)


![5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926293.png)




![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2926301.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2926304.png)
